molecular formula C16H12N4O2 B2607075 2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile CAS No. 1396848-10-4

2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile

Cat. No.: B2607075
CAS No.: 1396848-10-4
M. Wt: 292.298
InChI Key: MSIJZQSYKPUEQF-UHFFFAOYSA-N
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Description

2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. It integrates two privileged pharmacophores—a 1,2,4-oxadiazole ring and a 2-oxopyridine scaffold—which are known to contribute significantly to molecular recognition and binding affinity in bioactive compounds . The 1,2,4-oxadiazole moiety, in particular, is a well-established heterocycle in the design of molecules that interact with central nervous system (CNS) targets, including muscarinic cholinergic receptors . The benzonitrile component further enhances the molecule's potential as a versatile synthon for further chemical elaboration, allowing researchers to explore a wide array of structure-activity relationships. The primary research value of this compound lies in its potential as a key intermediate or a novel chemical entity for the development of new therapeutic agents. Its structure is suggestive of potential applications in designing ligands for enzymes and receptors implicated in various disease pathways. Researchers may employ it in high-throughput screening campaigns, target-oriented synthesis, or as a precursor for generating compound libraries aimed at uncovering new lead structures for conditions such as neurological disorders, cancers, and inflammatory diseases. This compound is presented to the research community to stimulate innovation and accelerate the journey from hit identification to lead optimization. Notice: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

2-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-11-18-15(22-19-11)14-7-4-8-20(16(14)21)10-13-6-3-2-5-12(13)9-17/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIJZQSYKPUEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile typically involves multiple steps One common method starts with the preparation of the 3-methyl-1,2,4-oxadiazole ring, which is then coupled with a pyridinone derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction can produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new medications.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents/Modifications
2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile 1396848-10-4 292.30 3-Methyl-oxadiazole, benzonitrile
2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)benzonitrile (Compound 2) Not Provided Not Provided Chloro-propoxyphenyl, bipyridinone
4-((2-(1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile (Compound 65) Not Provided ~580.65 Benzoimidazole, piperidine, phenethyl-oxadiazole
Ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate 1396863-49-2 277.26 Ethyl acetate linker, oxadiazole

Key Observations :

  • Positional Flexibility : Unlike the target compound, analogs like Compound 65 incorporate extended linkers (e.g., phenethyl-piperidine) and fused heterocycles (e.g., benzoimidazole), enhancing receptor-binding versatility .
  • Functional Group Impact : The benzonitrile group in the target compound may enhance polarity compared to ester-containing analogs like Ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate , which has higher lipophilicity due to the ethyl acetate moiety .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Key Spectral Features (1H NMR)
This compound Not Reported Not Reported Expected singlet for -NCH2- (δ ~4.85 ppm)
Compound 65 158–160 Not Reported Multiplets for piperidine (δ ~2.5–3.5 ppm)
Compound 62 (S-isomer) 77–80 Not Reported Aromatic protons (δ ~7.2–8.1 ppm)

Key Observations :

  • Thermal Stability : The target compound lacks reported thermal data, whereas analogs like Compound 65 and 62 exhibit defined melting points, suggesting crystallinity .
  • Spectroscopic Trends : The -NCH2- protons in oxadiazole-containing compounds resonate near δ 4.85 ppm, consistent with related derivatives .

Key Observations :

  • Therapeutic Potential: While the target compound lacks explicit activity data, its structural analogs demonstrate antimalarial, anticancer, and antiplatelet effects, likely mediated by oxadiazole’s electron-deficient nature and aromatic π-π interactions .
  • Synthetic Challenges: The synthesis of such compounds typically involves coupling oxadiazole precursors with pyridinone intermediates under basic conditions (e.g., Cs2CO3 in DMF), as seen in related benzoxazine derivatives .

Biological Activity

The compound 2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₅N₃O₂
  • Molecular Weight : 305.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole and pyridine moieties are believed to facilitate binding to enzymes or receptors, leading to inhibition or modulation of various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular functions.
  • Receptor Modulation : It might act on specific receptors, altering signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds with oxadiazole and pyridine structures often exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against a range of bacteria and fungi.

CompoundTarget OrganismActivity (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL

Anticancer Activity

Studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa5.0
MCF74.5
HCT1163.0

These findings suggest that the compound may also possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Study 1: Antiviral Activity

A study investigating the antiviral properties of similar benzonitrile derivatives found that they effectively inhibited Hepatitis C Virus (HCV) replication in vitro. The structure-activity relationship (SAR) analysis revealed that modifications in the oxadiazole ring significantly enhanced antiviral efficacy.

Study 2: Cytotoxicity Evaluation

In a comparative study assessing the cytotoxicity of various oxadiazole-containing compounds against cancer cells, it was found that the introduction of electron-withdrawing groups on the phenyl ring improved activity against breast cancer cells (MCF7).

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